Technical Guide: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Technical Guide: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
CAS Number: 869494-16-6
This technical guide provides an in-depth overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block for researchers, scientists, and professionals in drug development. It is a valuable scaffold in medicinal chemistry, particularly for the synthesis of bridged bicyclic piperidine and piperazine analogs.[1]
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] It is characterized by a bicyclic structure containing two nitrogen atoms, with one protected by a tert-butoxycarbonyl (Boc) group. This Boc group enhances its solubility in organic solvents and makes it a versatile intermediate in multi-step organic synthesis.[2] It is generally insoluble in water but soluble in acidic aqueous solutions due to the basicity of the nitrogen atoms.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 869494-16-6 | [3][4][5] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [3][4] |
| Molecular Weight | 198.27 g/mol | |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 40 °C | |
| Boiling Point | 276.4 ± 15.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Purity | >95.0% (GC) | |
| InChI Key | OUFBVDKNEWUFHP-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(C)OC(=O)N1C2CNCC1C2 | [4] |
Synthesis and Experimental Protocols
A patent document describes a general procedure for the preparation of 3-alkyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptanes, which involves the reductive amination of a Boc-protected diazabicyclo[3.1.1]heptane with an aldehyde.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This compound is frequently used as a nucleophile in cross-coupling reactions to synthesize more complex molecules. The following is a general experimental protocol for the synthesis of aniline derivatives using tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and a halo-derivative, as described in the synthesis of novel nicotinic acetylcholine receptor ligands.[8][9]
-
Materials:
-
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
-
Appropriate halo-derivative (e.g., bromopyridine)
-
Toluene
-
Potassium tert-butoxide (KOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Aniline derivative
-
-
Procedure:
-
To a solution of the halo-derivative (0.231 mmol) in toluene (3 mL), add KOtBu (39 mg, 0.347 mmol), Pd₂(dba)₃ (5 mg, 0.005 mmol), Xantphos (8 mg, 0.014 mmol), and the desired aniline (0.347 mmol).[8][9]
-
The reaction mixture is subjected to microwave irradiation for 0.5-2 hours at 130 °C.[8][9]
-
After cooling, the suspension is taken up with ethyl acetate (EtOAc) and washed with water.[8][9]
-
The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated under vacuum.[8][9]
-
The crude product is purified by flash chromatography (e.g., petroleum ether/EtOAc) to yield the analytically pure product.[8][9]
-
Applications in Drug Discovery
The unique, constrained bicyclic structure of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate makes it a desirable scaffold in medicinal chemistry. It serves as a piperazine isostere, offering similar lipophilicity while providing a more rigid conformation.[10] This rigidity can lead to higher binding affinity and selectivity for biological targets.
Ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
This diazabicyclo[3.1.1]heptane derivative is a key starting material for the synthesis of novel and potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[8][11] These receptors are involved in various cognitive and behavioral functions, and their modulation is a target for treating neurological and psychiatric disorders.[7][8][12] For instance, derivatives have been synthesized that show high affinity and selectivity for the α4β2 nAChR subtype, with some compounds exhibiting Ki values in the picomolar range.[11][13]
RET Kinase Inhibitors
This compound is also utilized in the development of inhibitors for the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][14][15][16][17] Activating mutations and fusions of the RET gene are oncogenic drivers in several types of cancer, including thyroid and non-small cell lung cancer.[14][17] The development of selective RET inhibitors is an important therapeutic strategy.
Safety and Handling
Hazard Identification:
-
GHS Classification: Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. It is recommended to store refrigerated (0-10°C) and under an inert gas.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Visualizations
Experimental Workflow: Synthesis of nAChR Ligands
The following diagram illustrates the general workflow for the synthesis of nAChR ligands using a Buchwald-Hartwig amination reaction.
Caption: General workflow for the synthesis of nAChR ligands.
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)
Derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can act as agonists on nAChRs. Activation of these receptors, which are ligand-gated ion channels, can trigger downstream signaling cascades, such as the PI3K-Akt pathway, leading to neuroprotective effects.[18][19]
Caption: Simplified nAChR-mediated neuroprotective signaling pathway.
Signaling Pathway: RET Kinase
The RET signaling pathway is crucial for normal development and can become oncogenic when constitutively activated.[1][14][15][16][17] Inhibitors synthesized from the title compound block this pathway.
Caption: Overview of the RET kinase signaling pathway and inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate [cymitquimica.com]
- 3. tert-Butyl 3,6-diazabicyclo(3.1.1)heptane-6-carboxylate | C10H18N2O2 | CID 66676870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 869494-16-6 Cas No. | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | Apollo [store.apolloscientific.co.uk]
- 6. CAS#:869494-16-6 | tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | Chemsrc [chemsrc.com]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. publications.cnr.it [publications.cnr.it]
- 9. iris.uniss.it [iris.uniss.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 13. air.unimi.it [air.unimi.it]
- 14. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
